molecular formula C13H8BrFN2 B13683406 8-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine

8-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine

Cat. No.: B13683406
M. Wt: 291.12 g/mol
InChI Key: YLLWXYFZZDBODW-UHFFFAOYSA-N
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Description

8-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry, particularly due to its unique structural properties that allow for significant biological activity .

Chemical Reactions Analysis

8-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or activate certain biological pathways, leading to the desired therapeutic effects. For example, its activity against tuberculosis is attributed to its ability to inhibit the synthesis of mycolic acids, essential components of the bacterial cell wall .

Biological Activity

8-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention for its significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. With a molecular formula of C13H8BrFN2 and a molecular weight of 291.12 g/mol, this compound features a bromine atom at the 8-position and a fluorophenyl group at the 2-position. These structural characteristics enhance its stability and reactivity, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of halogen substituents (bromine and fluorine) increases its binding affinity to biological targets, which may contribute to its therapeutic effects. Studies have indicated that this compound can act as an enzyme inhibitor, showing promise in anti-tuberculosis applications by inhibiting Mycobacterium tuberculosis (MTB) growth .

Biological Activity Overview

Research indicates that this compound exhibits the following biological activities:

  • Anti-Tuberculosis Activity : The compound has demonstrated significant anti-mycobacterial properties with a minimum inhibitory concentration (MIC) as low as 0.4 μg/mL against MTB H37Rv .
  • Enzyme Inhibition : It shows potential as an enzyme inhibitor, interacting with various molecular targets and modulating their activity .
  • Anticancer Properties : Preliminary studies suggest moderate activity against cancer cell lines, indicating potential for development as an anticancer agent .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anti-Tuberculosis Evaluation : A study synthesized various imidazo[1,2-a]pyridine derivatives, including this compound. The compound showed promising anti-TB activity with an MIC of 3.125 μg/mL when tested against MTB .
  • Enzyme Binding Studies : Research employing fluorescence spectroscopy and surface plasmon resonance revealed that the compound binds effectively to specific enzymes, enhancing its potential as a therapeutic agent .
  • Anticancer Activity Assessment : In vitro studies indicated that while the compound has moderate cytotoxicity against cancer cells, it exhibits minimal toxicity towards normal cells, suggesting a favorable therapeutic index .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Imidazo[1,2-a]pyridineParent compound without substitutionsLacks halogen substituents
2-(3-Fluorophenyl)imidazo[1,2-a]pyridineSimilar structure but lacks bromine at position 8Retains fluorine but lacks bromine
8-Fluoroimidazo[1,2-a]pyridineLacks the 3-fluorophenyl groupContains only one fluorine atom

The dual substitution pattern of bromine and fluorine in this compound enhances its chemical stability and biological activity compared to its analogs.

Properties

Molecular Formula

C13H8BrFN2

Molecular Weight

291.12 g/mol

IUPAC Name

8-bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H8BrFN2/c14-11-5-2-6-17-8-12(16-13(11)17)9-3-1-4-10(15)7-9/h1-8H

InChI Key

YLLWXYFZZDBODW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CN3C=CC=C(C3=N2)Br

Origin of Product

United States

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